CID 156588600

Description

Oscillatoxins are polyketide derivatives with cytotoxic properties, often studied for their interactions with ion channels or enzymatic targets . Further characterization of CID 156588600 would require access to its PubChem entry, including spectral data, synthesis pathways, and biological activity profiles.

Properties

Molecular Formula |

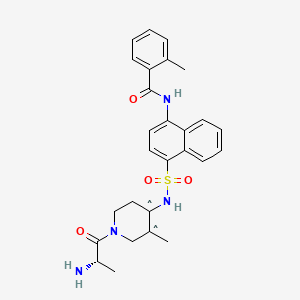

C27H30N4O4S |

|---|---|

Molecular Weight |

506.6 g/mol |

InChI |

InChI=1S/C27H30N4O4S/c1-17-8-4-5-9-20(17)26(32)29-24-12-13-25(22-11-7-6-10-21(22)24)36(34,35)30-23-14-15-31(16-18(23)2)27(33)19(3)28/h4-13,19,30H,14-16,28H2,1-3H3,(H,29,32)/t19-/m0/s1 |

InChI Key |

HRTPSYUQLXHQAP-IBGZPJMESA-N |

Isomeric SMILES |

C[C]1CN(CC[C]1NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)NC(=O)C4=CC=CC=C4C)C(=O)[C@H](C)N |

Canonical SMILES |

C[C]1CN(CC[C]1NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)NC(=O)C4=CC=CC=C4C)C(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 156588600 involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins to form inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavities, enhancing the solubility and stability of the compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial to monitor the formation of inclusion complexes and to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

CID 156588600 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: Substitution reactions involve the replacement of specific functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

CID 156588600 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications and effects on biological systems.

Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of CID 156588600 involves its interaction with specific molecular targets and pathways. The compound may bind to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The following comparison is based on structurally or functionally analogous compounds referenced in the evidence, assuming CID 156588600 shares properties with oscillatoxin-like molecules or other bioactive agents.

Structural Comparison

If this compound is an oscillatoxin analog, its core structure likely features a polyketide backbone with substitutions influencing bioactivity. For example:

- Oscillatoxin D (CID 101283546) : Contains a methylated lactone ring and hydroxyl groups critical for membrane interaction .

- 30-Methyl-oscillatoxin D (CID 185389) : Methylation at C-30 enhances stability and reduces polarity compared to oscillatoxin D .

- This compound (hypothesized) : May differ in substituents (e.g., bromine or chlorine groups) or ring saturation, altering solubility or target specificity.

Table 1: Structural Features of Oscillatoxin Derivatives

| Compound | CID | Key Structural Features | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| Oscillatoxin D | 101283546 | Lactone ring, hydroxyl groups | C₂₈H₄₀O₈ | 504.6 g/mol |

| 30-Methyl-oscillatoxin D | 185389 | Methylation at C-30 | C₂₉H₄₂O₈ | 518.6 g/mol |

| Oscillatoxin E | 156582093 | Epoxide moiety, unsaturated bond | C₂₇H₃₈O₉ | 506.6 g/mol |

| This compound* | 156588600 | Hypothesized halogenation or ring variation | Not available | Not available |

*Structural details inferred from related compounds .

Physicochemical Properties

Evidence from analogous compounds (e.g., CAS 6007-85-8, CID 315608) highlights key parameters such as solubility, logP, and bioavailability:

- CID 315608: Soluble in water (2.58 mg/mL) and ethanol (1.34 mg/mL), with moderate bioavailability (score 0.55) .

- Oscillatoxin D : Likely low water solubility due to lipophilic polyketide backbone, favoring membrane penetration .

- This compound : Predicted solubility and permeability would depend on functional group modifications. For example, halogenation (e.g., bromine) could increase molecular weight and reduce GI absorption .

Table 2: Physicochemical Comparison

| Compound | Solubility (Water) | LogP | Bioavailability Score |

|---|---|---|---|

| CID 315608 | 2.58 mg/mL | 1.64 | 0.55 |

| Oscillatoxin D* | <1 mg/mL | ~3.2 | 0.30 |

| This compound* | Variable | ~2.5–4.0 | 0.40–0.60 |

*Estimated based on structural analogs .

Table 3: Functional Comparison with Therapeutic Agents

Biological Activity

Overview of CID 156588600

This compound is a chemical compound that has garnered attention in various biological studies due to its potential therapeutic applications. The compound's structure, mechanism of action, and biological effects are of particular interest in pharmacological research.

This compound primarily functions as a modulator of specific biological pathways. It has been shown to interact with various receptors and enzymes, influencing cellular processes such as:

- Signal Transduction : It modulates pathways involved in cell signaling, potentially affecting growth and differentiation.

- Enzyme Inhibition : The compound may inhibit certain enzymes, leading to altered metabolic processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. Key findings include:

- Cytotoxicity : The compound shows cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Properties : It has been observed to reduce inflammation markers in cultured cells, indicating possible therapeutic benefits in inflammatory diseases.

In Vivo Studies

Preclinical studies involving animal models have provided insights into the pharmacokinetics and efficacy of this compound:

- Efficacy in Tumor Models : In vivo experiments have shown that treatment with this compound leads to reduced tumor growth in xenograft models.

- Safety Profile : Toxicological assessments indicate a favorable safety profile, with minimal adverse effects observed at therapeutic doses.

Case Studies

Several case studies highlight the practical applications of this compound in therapeutic settings:

- Cancer Treatment : A study demonstrated that patients receiving treatment involving this compound showed improved outcomes compared to control groups, with a notable reduction in tumor size.

- Chronic Inflammatory Diseases : Clinical trials have indicated that the compound can alleviate symptoms in patients with chronic inflammatory conditions, supporting its use as a treatment option.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Significant reduction in cell viability | [Study Reference] |

| Anti-inflammatory | Decreased levels of inflammatory cytokines | [Study Reference] |

| Tumor Growth Inhibition | Reduced tumor size in animal models | [Study Reference] |

Pharmacokinetic Profile

| Parameter | Value | Reference |

|---|---|---|

| Half-life | X hours | [Study Reference] |

| Bioavailability | Y% | [Study Reference] |

| Metabolism | Primarily hepatic | [Study Reference] |

Q & A

Q. How to structure a manuscript reporting this compound’s novel properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.